Tritylamine
Description
Historical Context and Discovery
The story of tritylamine is intrinsically linked to the groundbreaking work on the triphenylmethyl (trityl) radical by Moses Gomberg in 1900. acs.org While attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced the stable triphenylmethyl radical, a discovery that challenged the then-accepted principle of tetravalent carbon and laid the foundation for the field of radical chemistry. acs.orgrsc.org This pioneering research on the trityl group paved the way for the development and study of various trityl-containing compounds, including this compound.
One of the early reactions involving this compound derivatives is the Stieglitz rearrangement, first investigated by Julius Stieglitz and Paul Nicholas Leech in 1913. wikipedia.org This rearrangement involves the 1,2-shift of a group from a carbon to a nitrogen atom in trityl amine derivatives to form triaryl imines, a transformation analogous to the Beckmann rearrangement. wikipedia.org The development of amine protecting groups became crucial with the advent of peptide synthesis, pioneered by Robert Bruce Merrifield, where chemoselectivity is paramount. wikipedia.org While various protecting groups were developed, the trityl group, and by extension this compound, found its place due to its specific cleavage conditions.
Significance in Modern Organic Synthesis
This compound's significance in modern organic synthesis is multifaceted, primarily revolving around its use as a protecting group for primary amines and as a synthetic equivalent of ammonia (B1221849). researchgate.netumich.edu The bulky trityl group effectively shields the amine functionality from unwanted reactions, and its acid-labile nature allows for deprotection under mild conditions, often with trifluoroacetic acid (TFA), which preserves other sensitive functional groups. amazonaws.comacs.org
Its application as an ammonia surrogate is particularly noteworthy. acs.orgnih.gov Handling gaseous ammonia can be challenging in a laboratory setting. This compound, a crystalline solid, provides a convenient and easy-to-handle alternative for introducing a primary amine group in various transformations. researchgate.net This has been demonstrated in the synthesis of primary amides, where this compound reacts with activated carboxylic acid derivatives, followed by deprotection to yield the desired amide. researchgate.net Furthermore, it has been employed in the regioselective opening of oxiranes to produce N-tritylated β-aminoalcohols, which are valuable building blocks in their own right. umich.edu
The steric hindrance of the trityl group also plays a crucial role in directing the stereochemical outcome of reactions, a property that is highly sought after in asymmetric synthesis.
Overview of Research Trajectories
The research trajectory of this compound has evolved from its initial application as a standard protecting group to a more sophisticated and versatile reagent in complex organic synthesis. Initially, its use was primarily focused on the protection of amines in peptide and nucleotide chemistry. researchgate.net
More recent research has expanded its utility as a key building block and an ammonia equivalent. A significant development is its application in multicomponent reactions (MCRs), such as the Ugi reaction. nih.gov In these reactions, this compound serves as the amine component, enabling the synthesis of complex molecules with multiple points of diversity in a single step. nih.gov For instance, its use in the Ugi reaction has led to the synthesis of novel 5-sulfamido oxazoles. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOYBTLHNRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206972 | |
| Record name | Tritylamine | |
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Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-40-8 | |
| Record name | Triphenylmethylamine | |
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| Record name | Tritylamine | |
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| Record name | Tritylamine | |
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| Record name | Triphenylmethylamine | |
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| Record name | Tritylamine | |
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Synthetic Methodologies of Tritylamine and Its Derivatives
Classical Preparation Routes
The foundational methods for synthesizing tritylamine derivatives have been established for decades, relying on robust and well-understood reaction pathways.
Reaction of Primary or Secondary Amines with Trityl Chloride-Friedel-Crafts Catalyst Complexes
A notable method for preparing tritylamines involves the reaction of a primary or secondary amine with a pre-formed trityl chloride-Friedel-Crafts catalyst complex. google.com This approach is particularly advantageous for large-scale operations as it circumvents the need to isolate trityl chloride from its synthesis mixture, which typically involves a Friedel-Crafts reaction between carbon tetrachloride and benzene (B151609) with a catalyst like aluminum chloride (AlCl₃). google.com The direct use of the trityl chloride-aluminum chloride complex avoids a hydrolysis step that can lead to poor yields due to the formation of triphenyl carbinol. google.com
In this process, the trityl chloride-catalyst complex is reacted directly with a primary or secondary amine. google.com Stoichiometrically, three moles of the amine are consumed for every mole of the trityl chloride complex. One mole reacts to form the N-tritylamine, while the other two moles are complexed by the by-products, such as HCl and the Friedel-Crafts catalyst. google.com
Table 1: Example of this compound Synthesis using a Trityl Chloride-Catalyst Complex
| Amine | Catalyst | Product | Reference |
|---|
Preparation via Reaction of Alkyl Halides or Alkyl p-Toluenesulfonates with this compound
A straightforward and common method for the synthesis of N-alkylated tritylamines is the direct alkylation of this compound. researchgate.netuoa.gr This SN2 reaction involves treating this compound with an alkyl halide (such as an alkyl bromide or iodide) or an alkyl p-toluenesulfonate. researchgate.netuoa.gr The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide. researchgate.net This method is effective for producing secondary amines where one of the substituents is the trityl group. However, the reactivity of the alkylating agent is a key consideration; alkyl halides that are prone to base-catalyzed elimination may result in lower yields. researchgate.net The use of alkyl p-toluenesulfonates provides an alternative for when the corresponding halide is less reactive. researchgate.net
Synthesis from Alkyl Bromides with Lithium Tritylamide
For cases where direct alkylation of this compound is not efficient, an alternative route involves the use of its more nucleophilic conjugate base, lithium tritylamide. researchgate.netuoa.gr This reagent is prepared by treating this compound with a strong base, such as n-butyllithium (n-BuLi). The resulting lithium tritylamide is then reacted with an alkyl bromide to afford the desired N-alkylated this compound. researchgate.netuoa.gr This method enhances the nucleophilicity of the nitrogen atom, facilitating the reaction with less reactive alkyl halides. However, it has been noted that unexpected rearrangements can occur during the treatment of this compound with n-BuLi, potentially leading to the formation of an imine. researchgate.netresearchgate.net
Contemporary Synthetic Approaches
Modern synthetic chemistry has sought to develop more efficient, atom-economical, and milder methods for the preparation of this compound derivatives.
Preparation of N-Tritylated β-Amino Alcohols via Oxirane Ring Opening
The synthesis of N-tritylated β-amino alcohols is an important transformation, as these compounds are valuable building blocks in medicinal chemistry. umich.edu A direct method to prepare these molecules is through the aminolysis of oxiranes (epoxides) with this compound. umich.edu The reaction involves the nucleophilic attack of the this compound nitrogen on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a β-amino alcohol. umich.edu
While the reaction of this compound with simple epoxides like ethylene (B1197577) oxide can be sluggish, it can be driven to completion with prolonged reaction times or elevated temperatures. umich.edu The bulky trityl group can influence the regioselectivity of the ring-opening in substituted oxiranes. umich.edu This method provides a direct route to orthogonally protected β-amino alcohols, which are useful for introduction into more complex target molecules. umich.edu
Table 3: Synthesis of N-Tritylated β-Amino Alcohols from Oxiranes
| Oxirane | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Ethylene oxide | Methanol | Stirring for extended periods or elevated temperature | 2-(Triphenylmethylamino)ethanol | umich.edu |
| Propylene oxide | Methanol | 40 °C, 7 days | 1-(Triphenylmethylamino)propan-2-ol | umich.edu |
Synthesis of 1-Aminoalkylphosphonic Acids from N-(Triphenylmethyl)alkanimines
A notable application of this compound is in the synthesis of 1-aminoalkylphosphonic acids, which are important as analogues of α-amino acids. A robust method involves the reaction of N-(triphenylmethyl)alkanimines with either phosphorus trichloride (B1173362) in acetic acid or phosphonic acid in acetic anhydride (B1165640). arkat-usa.orgresearchgate.net This procedure initially yields 1-acetylaminoalkylphosphonic acids, which are subsequently hydrolyzed to produce the desired 1-aminoalkylphosphonic acids in good yields. arkat-usa.orgresearchgate.netumich.edu
A significant advantage of this pathway is its effectiveness with a wide range of substrates, including N-(triphenylmethyl)arylmethanimines derived from aromatic aldehydes. arkat-usa.org These aromatic imines are typically unreactive toward dialkyl phosphonates, a limitation that this method successfully overcomes. arkat-usa.orgresearchgate.net The reaction proceeds efficiently for imines derived from both aliphatic and aromatic aldehydes, providing a versatile route to these valuable compounds. arkat-usa.org The only minor side products observed are iminobis(alkyl-1-yl-phosphonic) acids. arkat-usa.org
Table 1: Synthesis of 1-Aminoalkylphosphonic Acids (2a-j) from N-(Triphenylmethyl)alkanimines
| Entry | R Group | Method A Yield (%) [PCl₃/AcOH] | Method B Yield (%) [HP(O)(OH)₂/Ac₂O] |
|---|---|---|---|
| 2a | H | 55 | 62 |
| 2b | CH₃ | 75 | 78 |
| 2c | CH₂CH₃ | 81 | 77 |
| 2d | (CH₂)₂CH₃ | 79 | 75 |
| 2e | CH(CH₃)₂ | 85 | 82 |
| 2f | C(CH₃)₃ | 84 | 80 |
| 2g | C₆H₅ | 88 | 85 |
| 2h | 4-Cl-C₆H₄ | 85 | 83 |
| 2i | 4-CH₃O-C₆H₄ | 89 | 86 |
| 2j | 4-O₂N-C₆H₄ | 82 | 78 |
Data sourced from ARKIVOC, 2010. arkat-usa.org
This compound as an Ammonia (B1221849) Surrogate in Ugi Reactions
In multicomponent reactions (MCRs), particularly the Ugi reaction, ammonia is often a problematic component. acs.orguj.edu.pl Its high basicity and the reactivity of the resulting primary amine can lead to multiple reactions and a mixture of products. acs.org this compound has emerged as an effective ammonia surrogate, circumventing these issues. medkoo.comscite.ai The bulky trityl group provides steric hindrance that moderates the reactivity of the amine. nih.govumich.edu Crucially, the trityl group can be easily removed under mild acidic conditions after the reaction, yielding the desired N-unsubstituted product. acs.orgnih.gov
Ugi Tetrazole Synthesis
The Ugi tetrazole synthesis is a powerful four-component reaction (4CR) that produces α-amino tetrazoles. When ammonia is required, this compound serves as an excellent substitute. acs.orgnih.gov The reaction involves an aldehyde, an isocyanide, this compound, and an azide (B81097) source, typically azidotrimethylsilane (B126382) (TMSN₃). beilstein-journals.orgd-nb.info The components react, often under microwave irradiation to overcome the steric bulk of the trityl group, to form N-trityl protected α-aminotetrazoles. nih.govd-nb.infoamazonaws.com
Following the Ugi reaction, the protective trityl group is readily cleaved, for instance with trifluoroacetic acid (TFA), to afford the N-unsubstituted α-aminotetrazoles. acs.orgbeilstein-journals.org This two-step sequence provides reliable access to a class of compounds that are of significant interest for their biological activities but are otherwise challenging to synthesize. acs.orgcolab.ws
Table 2: Examples of Ugi Tetrazole Synthesis Using this compound as an Ammonia Surrogate
| Aldehyde | Isocyanide | Yield of N-Trityl Tetrazole (%) | Yield of Deprotected Tetrazole (%) |
|---|---|---|---|
| Isovaleraldehyde | tert-Butyl isocyanide | 75 | 98 |
| Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | 71 | 99 |
| Benzaldehyde | tert-Butyl isocyanide | 65 | 99 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 68 | 98 |
| 3-Phenylpropionaldehyde | Benzyl (B1604629) isocyanide | 72 | 99 |
| Ethyl 2-formyl-1-cyclopropanecarboxylate | tert-Butyl isocyanide | 55 | 98 |
Data sourced from Organic Letters, 2013. acs.orgamazonaws.com
Ugi Synthesis of 5-Sulfamido Oxazoles
A more recent and innovative use of this compound as an ammonia surrogate is in the synthesis of novel 5-sulfamido oxazoles. acs.orgnih.gov This strategy begins with a standard Ugi reaction involving an aldehyde, a carboxylic acid, an isocyanide, and this compound to produce α-acylamino amide intermediates. acs.orgresearchgate.net
The key step is the subsequent treatment of these amides with a Burgess-type reagent. acs.orgresearchgate.net This reagent uniquely facilitates a cyclodehydration reaction that simultaneously forms the oxazole (B20620) ring and installs a sulfamide (B24259) moiety at the 5-position. acs.orgresearchgate.net The result is an unprecedented oxazole scaffold with four points of diversity, created from readily available starting materials under mild conditions. acs.orgnih.gov This method effectively fills a gap in the synthetic toolkit for accessing highly functionalized oxazole compounds. researchgate.net When a benzyl group is used, it can be removed via hydrogenolysis to yield monosubstituted 5-sulfamido oxazoles. acs.org
Novel Bulky Protecting Groups Derived from Trityl-Type Scaffolds
The triphenylmethyl (trityl, Trt) group is a cornerstone of protecting group chemistry, valued for its steric bulk and acid lability. total-synthesis.com Its size allows for the selective protection of primary alcohols over more hindered secondary alcohols. total-synthesis.com The chemical properties of the trityl group can be fine-tuned by modifying the phenyl rings, leading to a family of trityl-type protecting groups with varying stabilities. thieme-connect.com
To enhance stability, electron-withdrawing groups can be introduced. For example, heptafluorotrityl and phenylfluorenyl groups have been developed as more robust ester protecting groups for carboxylic acids, which are stable enough for peptide synthesis but can still be removed under very mild conditions. thieme-connect.com
Conversely, research has also focused on creating novel bulky protecting groups by increasing steric hindrance. A 2022 study described the synthesis of new trityl-type scaffolds where one phenyl ring is replaced by a larger naphthyl group. acgpubs.org These groups, such as 1-naphthyl-4,4'-dimethoxytrityl (1-NDMTr), were prepared and successfully used for the selective protection of amines, hydroxyls, and sulfur-containing functional groups. acgpubs.org These novel protectors offer potential advantages in terms of reaction selectivity, procedural simplicity, and cost-effectiveness. acgpubs.org
Enantioselective Synthesis Utilizing this compound Chemistry
While this compound itself is achiral, its chemistry is instrumental in various enantioselective synthetic strategies. wikipedia.org The trityl group serves as a bulky, non-chiral auxiliary that can influence the stereochemical outcome of reactions at adjacent centers through steric control.
A primary application is the protection of amines in chiral molecules, allowing for stereoselective modifications elsewhere. For example, N-trityl protected α-amino aldehydes or ketones can be used as substrates in diastereoselective additions. The bulky trityl group blocks one face of the molecule, directing the incoming nucleophile to the opposite face, thereby controlling the formation of a new stereocenter.
Furthermore, this compound can be used to prepare substrates for asymmetric catalysis. N-trityl aldimines, formed from the condensation of an aldehyde with this compound, can undergo enantioselective additions. For instance, the reaction of an N-trityl imine with a phosphite (B83602) in the presence of a chiral catalyst can lead to the formation of enantiomerically enriched α-aminophosphonates. nih.gov Although many modern methods use other N-protecting groups like Boc or Cbz, the principles of using a bulky amine protecting group in enantioselective transformations are well-established. The use of N-trityl groups in the diastereoselective alkylation of chiral amines, analogous to the well-known pseudoephedrine amide chemistry, is another potential application where the trityl group directs the stereochemical course of the reaction. wikipedia.org The reductive cleavage of the C-N bond to remove the trityl group can be achieved selectively in the presence of other functionalities, affording the chiral primary amine. organic-chemistry.org
Reactivity and Reaction Mechanisms Involving Tritylamine
Nucleophilic Reactivity of Tritylamine
As a primary amine, this compound engages in various nucleophilic reactions. The bulky trityl group, however, makes it a poor nucleophile compared to less hindered amines. umich.edu Despite this, it serves as a valuable synthetic equivalent of ammonia (B1221849), allowing for the introduction of a primary amino group under specific conditions. umich.eduuoa.gr
Reactions with Anhydrides
This compound reacts with acid anhydrides, such as succinic anhydride (B1165640) and maleic anhydride, to form N-trityl amic acids. umich.eduresearchgate.net This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening. mdpi.comstackexchange.com For instance, the reaction with succinic anhydride yields N-tritylsuccinamic acid. umich.edu Similarly, maleic anhydride reacts with primary amines to form maleamic acids. google.comzbaqchem.com These reactions are fundamental in organic synthesis for creating amide bonds and introducing specific functionalities into molecules. researchgate.netzbaqchem.com The resulting N-trityl amic acids can be further utilized in subsequent synthetic steps.
| Anhydride | Reactant | Product |
| Succinic Anhydride | This compound | N-tritylsuccinamic acid |
| Maleic Anhydride | This compound | N-tritylmaleamic acid |
Reaction with Oxiranes: Regioselectivity and Hydrolysis
This compound reacts regioselectively with oxiranes (epoxides) to produce N-tritylated β-aminoalcohols, which are valuable crystalline building blocks in organic synthesis. umich.edu The reaction involves the nucleophilic ring-opening of the epoxide by the amine. Due to the steric bulk of the trityl group, the nucleophilic attack occurs at the less sterically hindered carbon of the oxirane ring, following an Sₙ2 mechanism. umich.eduyoutube.com This high regioselectivity prevents the formation of complex product mixtures that often result from the reaction of oxiranes with ammonia. umich.edu
The reaction is typically performed by heating a mixture of this compound and an excess of the epoxide in a solvent like methanol. umich.edu The resulting N-trityl-β-aminoalcohols can be quantitatively hydrolyzed to the corresponding β-aminoalcohol hydrochlorides by refluxing with hydrochloric acid. This process also precipitates triphenylmethanol, confirming the structure and regioselectivity of the initial ring-opening reaction. umich.edu
The table below summarizes the reaction of this compound with various oxiranes.
| Oxirane | Reaction Conditions | Product (N-trityl-β-aminoalcohol) | Yield (%) |
| 1,2-Epoxybutane | 80°C, 24h | N-Trityl-1-amino-2-butanol | 78 |
| 1,2-Epoxy-3-phenoxypropane | 80°C, 24h | N-Trityl-1-amino-3-phenoxy-2-propanol | 85 |
| Styrene (B11656) oxide | 80°C, 48h | N-Trityl-2-amino-2-phenylethanol | 80 |
| Cyclohexene oxide | 80°C, 48h | N-Trityl-trans-2-aminocyclohexanol | 75 |
| Data sourced from Soroka & Goldeman, 2003. umich.edu |
Reactions with Acyl Chlorides to form N-Tritylamides
The reaction between this compound and acyl chlorides (acid chlorides) provides a direct route to N-tritylamides. umich.edu This is a classic nucleophilic acyl substitution reaction. chemguide.co.uksavemyexams.com The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, which is a good leaving group, to form the stable N-substituted amide. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net The N-tritylamides formed can then be deprotected, as mentioned previously, to yield primary amides. umich.edu
General Reaction Scheme: R-COCl + H₂N-Tr → R-CONH-Tr + HCl
This method has been successfully applied to a range of acyl chlorides, demonstrating its utility in the synthesis of primary amides. For example, the reaction of this compound with benzoyl chloride yields N-tritylbenzamide. umich.edu
Rearrangement Reactions
Beyond its role as a nucleophile, this compound can undergo unusual rearrangement reactions under specific conditions.
Base-Induced Rearrangement to Imines
An unexpected rearrangement of this compound occurs when it is treated with a strong base, such as n-butyllithium (n-BuLi). uoi.gr This base-induced reaction leads to the formation of an aniline-derived benzophenone (B1666685) imine. researchgate.netuoi.gr The proposed mechanism involves the deprotonation of the amine to form the tritylamide anion. This is followed by a nucleophilic attack of the nitrogen anion on one of the adjacent phenyl rings, proceeding through a bridging anionic intermediate. researchgate.net This rearrangement results in the migration of a phenyl group from the trityl carbon to the nitrogen atom. The presence of electron-withdrawing groups on the phenyl rings can influence the migratory aptitude of the aryl groups. researchgate.net This reaction represents a significant transformation of the this compound carbon skeleton. acs.org
Amide Formation Mechanisms
The formation of amides involving this compound is a key application, primarily leveraging its function as a protective group or as a synthetic equivalent of ammonia.
N-Tritylamide Formation and Subsequent Deprotection
The trityl group is a well-established acid-labile protecting group for amines, including in the synthesis of peptides and other complex molecules. umich.edu The formation of N-tritylamides proceeds through the acylation of this compound with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. arkat-usa.org The bulky nature of the trityl group can provide steric protection to the amide nitrogen, influencing the reactivity of the surrounding molecular framework. thieme-connect.com
Deprotection of the resulting N-tritylamide to yield the primary amide is typically achieved under acidic conditions. arkat-usa.org A common and effective method involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH2Cl2). umich.eduarkat-usa.org The mechanism of this deprotection relies on the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage of the carbon-nitrogen bond. total-synthesis.com The reaction is often quantitative and can be followed by the addition of a scavenger, such as triisopropylsilane (B1312306) or methanol, to capture the liberated trityl cation as triphenylmethane (B1682552) or triphenylmethyl ether, respectively. arkat-usa.org
A general scheme for the formation and deprotection of N-tritylamides is presented below:
Formation: R-CO-X + H₂N-Tr → R-CONH-Tr + HX (where X is a leaving group)
Deprotection: R-CONH-Tr + CF₃COOH → R-CONH₂ + Tr⁺
Role of this compound as an Ammonia Synthetic Equivalent
Beyond its role as a protecting group, this compound can also function as a synthetic equivalent of ammonia for the preparation of primary amides. umich.eduarkat-usa.org This approach is particularly useful when direct use of ammonia is problematic due to handling issues or undesirable side reactions. arkat-usa.org The process involves the initial formation of an N-tritylamide from a carboxylic acid derivative, followed by detritylation to furnish the primary amide. umich.eduopenarchives.gr This two-step sequence effectively introduces the -NH₂ group into a molecule. umich.edu
This methodology has been successfully applied to a variety of carboxylic acids and their derivatives, providing a general and mild route to primary amides. umich.eduresearchgate.net For instance, α,β-unsaturated acid chlorides react with this compound to yield β,γ-unsaturated tritylamides, which upon detritylation with TFA, provide the corresponding β,γ-unsaturated primary amides. researchgate.net this compound has also been employed as an ammonia surrogate in multicomponent reactions, such as the Ugi reaction, to generate complex amide structures. nih.govacs.org In these cases, the trityl group is cleaved in a subsequent step to reveal the primary amide functionality. nih.govacs.org
Detritylation Mechanisms
The removal of the trityl group, or detritylation, is a critical step in synthetic sequences employing this compound. The ease of this cleavage under specific conditions is a key advantage of using the trityl group.
Acid-Labile Deprotection (e.g., Trifluoroacetic Acid)
The most common method for detritylation is acid-catalyzed hydrolysis. thieme-connect.com The N-trityl group is highly susceptible to cleavage by protic acids like trifluoroacetic acid (TFA). umich.educommonorganicchemistry.com The mechanism involves the protonation of the nitrogen atom of the N-tritylamine, followed by the heterolytic cleavage of the carbon-nitrogen bond. rsc.orgtubitak.gov.tr This cleavage is driven by the formation of the highly stable trityl carbocation. total-synthesis.com
The general mechanism for acid-catalyzed detritylation can be depicted as follows:
Protonation: R-NH-Tr + H⁺ ⇌ R-NH₂⁺-Tr
Heterolysis: R-NH₂⁺-Tr → R-NH₂ + Tr⁺
The rate of this reaction can be influenced by the substitution on the trityl group; for example, methoxy-substituted trityl groups are even more acid-labile. umich.edursc.org The deprotection is often carried out at room temperature and is typically complete within a few hours. umich.eduresearchgate.net
Reductive Detritylation (e.g., Lithium Powder and Naphthalene (B1677914) Catalysis)
An alternative to acidic conditions is reductive detritylation. A notable method involves the use of lithium powder with a catalytic amount of an arene, such as naphthalene. thieme-connect.comorganic-chemistry.org This approach provides a non-acidic pathway for the cleavage of the C-N bond in N-tritylamines, affording the corresponding deprotected amines in good to excellent yields. thieme-connect.comresearchgate.netresearcher.life The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from -78 °C to room temperature. thieme-connect.com
This reductive method is particularly valuable for substrates that are sensitive to acidic conditions. The mechanism is believed to involve the formation of a lithium arene radical anion, which then acts as the reducing agent.
| Starting N-Tritylamine | Product Amine | Yield (%) |
| N-Trityl-N-methylaniline | N-Methylaniline | 94 |
| N-Tritylpiperidine | Piperidine | 91 |
| N-Allyl-N-tritylaniline | N-Allylaniline | 62 |
| N-Benzyl-N-tritylaniline | N-Benzylaniline | 84 |
| Data sourced from a study on naphthalene-catalyzed reductive detritylation. thieme-connect.com |
Selective Cleavage in the Presence of Other Protecting Groups (e.g., Allyl, Benzyl)
A key advantage of the reductive detritylation method using lithium and naphthalene is its chemoselectivity. The trityl group can be selectively removed from nitrogen in the presence of other protecting groups that are also susceptible to reductive cleavage, such as allyl and benzyl (B1604629) groups. thieme-connect.comresearchgate.netorganic-chemistry.org This selectivity allows for the strategic deprotection of multifunctional molecules. For instance, the reaction of N-allyl-N-tritylaniline or N-benzyl-N-tritylaniline with lithium and catalytic naphthalene results in the selective cleavage of the trityl group, leaving the allyl or benzyl group intact. thieme-connect.com
Furthermore, studies have shown that in molecules containing both N-trityl and O-trityl groups, the O-trityl group can be selectively cleaved under these reductive conditions, highlighting the fine-tuning possible with this methodology. thieme-connect.com This selectivity is crucial for complex multi-step syntheses where orthogonal protecting group strategies are required. organic-chemistry.org
Chemoselectivity Between Trityl-Nitrogen and Trityl-Oxygen Bond Cleavage
The selective cleavage of trityl-nitrogen (Tr-N) versus trityl-oxygen (Tr-O) bonds is a critical aspect of its use as a protecting group in organic synthesis. Research has demonstrated that achieving chemoselectivity is feasible under specific reaction conditions, particularly in reductive deprotection methods.
A notable method involves a naphthalene-catalyzed lithiation process. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearcher.life This non-acidic approach allows for the detritylation of N-tritylamines and has been studied for its selectivity in molecules containing both N-trityl and O-trityl moieties. thieme-connect.comthieme-connect.com Studies have shown that the ease of cleavage generally follows the order of N-trityl > O-trityl bonds. researchgate.net
In a key study, when a compound containing both a secondary N-trityl group and a primary O-trityl group was subjected to naphthalene-catalyzed lithiation at -78 °C, the reductive cleavage of the trityl ether occurred selectively. thieme-connect.comthieme-connect.com This indicates that at lower temperatures, the Tr-O bond is more susceptible to cleavage than the Tr-N bond under these specific reductive conditions. The reaction of various secondary and tertiary N-tritylamines with lithium powder and a catalytic amount of naphthalene results in the efficient reductive removal of the trityl group, yielding the corresponding amines in good yields. organic-chemistry.orgorganic-chemistry.org This process is also chemoselective, as the trityl group can be removed in the presence of other reductively labile groups like allyl or benzyl groups. thieme-connect.comorganic-chemistry.org
The detritylation process can be extended to N-tritylamines containing hydroxy, alkoxy, and amino functional groups. organic-chemistry.orgthieme-connect.com For instance, the complete detritylation of an amino alkoxide was achieved within 2 hours, yielding the secondary amine in high yield. thieme-connect.comthieme-connect.com
The following table summarizes the chemoselective cleavage observed in a competitive experiment between Tr-O and Tr-N bonds under naphthalene-catalyzed lithiation conditions.
| Substrate Containing Both Tr-O and Tr-N Bonds | Reaction Conditions | Predominant Cleavage | Product | Yield (%) | Reference |
| N-Trityl-O-tritylethanolamine | Li, Naphthalene (cat.), THF, -78 °C, 2h | Tr-O Bond | N-Tritylethanolamine | 92 | thieme-connect.com, thieme-connect.com |
This selective deprotection underscores the tunability of the trityl group's lability based on the heteroatom to which it is attached and the specific reaction conditions employed.
Catalytic Roles of this compound
While this compound itself is not typically a catalyst, it plays significant roles in various catalytic systems and reactions, often acting as a precursor, a surrogate for other molecules, or as part of a larger catalytic complex.
One area where this compound derivatives are involved is in Friedel-Crafts type reactions. Trityl chloride can form a complex with Friedel-Crafts catalysts, such as aluminum trichloride (B1173362). google.com This complex, which can be represented as the salt [triphenylmethyl]⁺ [AlCl₄]⁻, is a key intermediate in the synthesis of tritylamines from primary or secondary amines. google.com In this context, the trityl group is part of a reactive species facilitated by the catalyst.
In the realm of multicomponent reactions, this compound has been effectively used as an ammonia surrogate in the Ugi reaction. acs.org This application allows for the synthesis of complex molecules, such as 5-sulfamido oxazoles, that would be otherwise difficult to access. acs.org The trityl group is later removed, revealing the primary amine functionality.
Furthermore, the broader family of alkylamines, such as triethylamine (B128534), is used in conjunction with metal catalysts. For example, the Pd/C–triethylamine system catalyzes the isomerization of allylic alcohols and the conjugate reduction of activated double bonds. arkat-usa.org While this is not a direct catalytic role for this compound, it highlights the utility of the amine functional group in facilitating transition metal catalysis.
The trityl group's steric bulk can also influence reactivity in catalytic processes. The steric hindrance around the nitrogen atom in N-tritylamines reduces its nucleophilicity. thieme-connect.comthieme-connect.com This property is exploited in syntheses where protection of an amino group is necessary to prevent side reactions, such as epimerization at an adjacent chiral center. thieme-connect.comthieme-connect.com The removal of the trityl group is often achieved through acid hydrolysis or catalytic hydrogenation. researchgate.net
Tritylamine in Protective Group Chemistry
Protection of Amine Functions
The protection of amino groups is a fundamental aspect of organic synthesis, particularly in the construction of peptides and other nitrogen-containing molecules. The trityl group offers a reliable method for the temporary masking of primary and some secondary amines, preventing their undesired participation in reactions while other molecular transformations are carried out. total-synthesis.com
N-Tritylamides as Protected Primary Amides
A significant application of tritylamine is its use as a synthetic equivalent of ammonia (B1221849) in the preparation of primary amides. arkat-usa.orgresearchgate.net Carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides, can be reacted with this compound to form stable, crystalline N-tritylamides. arkat-usa.org This method provides a convenient route to protected primary amides, which can be challenging to synthesize directly using ammonia due to handling issues and potential side reactions. arkat-usa.org
The formation of N-tritylamides proceeds efficiently under mild conditions. For instance, acyl chlorides react with this compound in the presence of a base like triethylamine (B128534). researchgate.net The resulting N-tritylamides are generally stable compounds that can be easily purified.
The deprotection of N-tritylamides to yield the corresponding primary amides is typically achieved under acidic conditions. arkat-usa.org A common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH2Cl2). arkat-usa.orgumich.edu The cleavage is quantitative and proceeds at room temperature, releasing the primary amide and the trityl cation, which can be scavenged by agents like triisopropylsilane (B1312306) or methanol. arkat-usa.org This methodology has been successfully applied to a range of substrates, including those with sensitive functional groups that remain intact during the acidic deprotection. arkat-usa.org
| Entry | Carboxylic Acid Derivative | Reagent and Conditions for Tritylation | Product | Yield of Tritylamide (%) | Deprotection Conditions | Final Product | Yield of Primary Amide (%) |
| 1 | Phenylacetyl chloride | TrNH2, Et3N, CH2Cl2, rt | N-Tritylphenylacetamide | 92 | TFA/CH2Cl2 (3:1), rt | Phenylacetamide | 95 |
| 2 | Cinnamic acid chloride | TrNH2, Et3N, CH2Cl2, rt | N-Tritylcinnamamide | 85 | TFA/CH2Cl2 (3:1), rt | Cinnamamide | 94 |
| 3 | Phthalic anhydride (B1165640) | TrNH2, Toluene, 60 °C | N-Tritylphthalamic acid | 90 | TFA/CH2Cl2 (3:1), rt | Phthalamide | 92 |
| 4 | Boc-Pro-OH | TrNH2, PyBrOP, Et3N, CH2Cl2 | Boc-Pro-NHTr | 45 | TFA/CH2Cl2 (3:1), rt | Prolinamide | ~95 |
Selective Protection of Amino Groups in Ambident Nucleophiles
The steric bulk of the trityl group is a key factor in its ability to selectively protect primary amino groups, even in the presence of other nucleophilic functional groups such as hydroxyl groups. total-synthesis.comtubitak.gov.tr In ambident nucleophiles like aminophenols, the nitrogen atom is preferentially protected over the oxygen atom when treated with trityl chloride (TrCl). tubitak.gov.tr This selectivity is attributed to the greater nucleophilicity of the amino group compared to the hydroxyl group.
For example, the reaction of o-aminophenol, m-aminophenol, or p-aminophenol with trityl chloride in the presence of a base like triethylamine leads to the formation of the corresponding N-trityl-aminophenol in good yields. tubitak.gov.tr The hydroxyl group remains free for subsequent reactions. This selective N-tritylation is a valuable tool in the synthesis of complex molecules where differentiation between amino and hydroxyl functionalities is required. The use of substituted trityl chlorides, such as 4,4'-dimethoxytrityl chloride (DMTrCl), can also be employed for this purpose, offering different lability to acidic conditions. tubitak.gov.tr
Trityl Group as a Protecting Group in Other Functional Groups
Beyond its primary role in amine protection, the versatility of the trityl group extends to the protection of other important functional groups, namely thiols and alcohols.
S-Protecting Groups
In peptide synthesis, the protection of the thiol group (-SH) of cysteine residues is crucial to prevent undesired side reactions, such as the formation of disulfide bonds. researchgate.net The S-trityl group is a widely used protecting group for this purpose. researchgate.net The tritylation of the cysteine thiol is typically achieved by reacting the cysteine derivative with trityl chloride. A more recent and efficient method involves the use of trityl alcohol in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which selectively promotes S-tritylation even in unprotected peptides. nih.gov
The S-trityl group is stable under the basic conditions used for Fmoc group removal but is readily cleaved by acidic reagents like trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS). researchgate.net This allows for the generation of the free thiol, which can then participate in the controlled formation of disulfide bridges.
O-Protecting Groups
The trityl group is also a well-established protecting group for hydroxyl functions, particularly primary alcohols, due to its steric hindrance. total-synthesis.com The protection is generally carried out by reacting the alcohol with trityl chloride in the presence of a base such as pyridine (B92270) or triethylamine. total-synthesis.com More efficient methods have been developed using catalysts like FeCl3 in ionic liquids or silver salts, which can facilitate the reaction under milder conditions and with higher yields. researchgate.netlookchem.com
The O-trityl ethers are stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but are easily cleaved under acidic conditions to regenerate the alcohol. lookchem.com This acid lability makes the trityl group a valuable component in the synthetic chemist's toolbox for the selective protection and deprotection of alcohols in complex natural product synthesis and carbohydrate chemistry.
| Substrate | Tritylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |
| Benzyl (B1604629) alcohol | Trityl chloride | FeCl3 (5 mol%) | [bmim]BF4 | O-Tritylbenzyl alcohol | 98 |
| Cyclopentanol | Trityl chloride | FeCl3 (5 mol%) | [bmim]BF4 | O-Tritylcyclopentanol | 85 |
| L-Leucinol | Trityl chloride | FeCl3 (5 mol%) | [bmim]BF4 | O-Trityl-L-leucinol | 90 |
| Uridine | Dimethoxytrityl chloride | Triethylamine | Microwave | 5'-O-DMT-uridine | 78 |
Orthogonal Protection Strategies
An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed under a specific set of conditions without affecting the others. organic-chemistry.org This approach is fundamental to the synthesis of complex molecules like peptides with multiple functional groups. The trityl group, with its acid-labile nature, is a key player in such strategies.
In solid-phase peptide synthesis (SPPS), the trityl group is often used for side-chain protection of amino acids like cysteine, asparagine, and glutamine. iris-biotech.de It is compatible with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group used for temporary α-amino protection. The Fmoc group can be removed with a base (e.g., piperidine), leaving the acid-labile trityl and t-butyl (Boc) protecting groups on the side chains intact. iris-biotech.de Subsequently, the trityl and Boc groups can be removed simultaneously with a strong acid like TFA during the final cleavage of the peptide from the resin. iris-biotech.de This compatibility allows for a "two-dimensional" orthogonal protection scheme. The development of modified trityl groups with varying acid lability further expands the possibilities for more complex, multi-dimensional orthogonal strategies.
Applications of Tritylamine in Organic Synthesis
Synthesis of Primary Amides
Tritylamine provides a valuable route for the synthesis of primary amides from activated carboxylic acid derivatives. arkat-usa.orgumich.edu This method circumvents the challenges associated with using ammonia (B1221849) directly, such as handling difficulties and lack of selectivity. arkat-usa.org The process involves the acylation of this compound to form an N-tritylamide intermediate. This intermediate is then deprotected, typically using trifluoroacetic acid (TFA), to yield the desired primary amide in good yields. arkat-usa.orgumich.edu
A key advantage of this method is its mild nature, which allows for the presence of sensitive functional groups like esters and the base-labile Fmoc protecting group. umich.edu Furthermore, the stereochemical integrity of chiral substrates, such as L-amino acid derivatives, is preserved throughout the reaction sequence. umich.edu
The reaction generally proceeds by reacting the carboxylic acid chloride or anhydride (B1165640) with this compound in the presence of a base like triethylamine (B128534). The subsequent detritylation with TFA effectively removes the bulky trityl group, furnishing the primary amide. umich.edu
Table 1: Synthesis of Primary Amides using this compound
| Carboxylic Acid Derivative | Product | Yield (%) |
|---|---|---|
| Benzoyl chloride | Benzamide | 95 |
| Acetyl chloride | Acetamide | 90 |
| Cinnamoyl chloride | Cinnamide | 92 |
| Boc-Pro-Cl | Boc-Pro-NH2 | 85 |
| Fmoc-Gly-Cl | Fmoc-Gly-NH2 | 88 |
Data sourced from Theodorou et al. umich.edu
Synthesis of Secondary Amides
The utility of this compound extends to the synthesis of secondary amides, albeit through a multi-step process. The N-tritylamides, prepared as described above, can be deprotonated and subsequently alkylated to form N-substituted-N-tritylamides. arkat-usa.org Acid-catalyzed removal of the trityl group then yields the corresponding secondary amide. arkat-usa.org For instance, N-tritylacetamide can be benzylated and then detritylated to produce N-benzylacetamide. arkat-usa.org While this method shows promise, further investigation is needed to establish it as a general protocol for secondary amide synthesis. arkat-usa.org
Preparation of β-Amino Alcohols
This compound reacts regioselectively with oxiranes (epoxides) to produce N-tritylated β-amino alcohols, which are valuable building blocks in organic synthesis. umich.eduresearchgate.net These crystalline compounds can be quantitatively hydrolyzed with hydrochloric acid to yield β-amino alcohol hydrochlorides. umich.edu The bulky trityl group on the amine moderates its reactivity, leading to improved regioselectivity in the epoxide ring-opening reaction compared to using ammonia directly. umich.edu
The reaction of this compound with substituted oxiranes, such as styrene (B11656) oxide, also proceeds with high regioselectivity. umich.edu These N-tritylated β-amino alcohols serve as useful intermediates for introducing the β-amino alcohol moiety into target molecules. umich.educymitquimica.com
Table 2: Synthesis of N-Trityl-β-amino Alcohols
| Oxirane | Product | Yield (%) |
|---|---|---|
| Ethylene (B1197577) oxide | 2-(Triphenylmethylamino)ethanol | Good |
| Propylene oxide | 1-(Triphenylmethylamino)propan-2-ol | 75 |
| Styrene oxide | 1-Phenyl-2-(triphenylmethylamino)ethanol | 80 |
Data sourced from Soroka and Goldeman. umich.edu
Building Blocks in Organic Synthesis
Due to its unique properties, this compound and its derivatives serve as important building blocks in the synthesis of more complex molecules. cymitquimica.comontosight.ai The trityl group can act as a temporary protecting group for the amino functionality, which can be removed under acidic conditions. nih.gov N-tritylated compounds, such as N-tritylated β-amino alcohols, are particularly useful for introducing specific structural motifs into larger molecules. umich.educymitquimica.com The steric bulk of the trityl group can also influence the stereochemical outcome of reactions, making it a useful chiral auxiliary in some contexts. iupac.org
Synthesis of α-Aminophosphonic Acids and Derivatives
This compound has been successfully employed as an ammonia equivalent in the synthesis of α-aminophosphonic acids. researchgate.net The process begins with the formation of N-(triphenylmethyl)alkanimines from the reaction of this compound with aldehydes or ketones. These imines then react with phosphorus trichloride (B1173362) in acetic acid or with phosphonic acid in acetic anhydride to yield N-trityl-1-aminoalkylphosphonic acids. Subsequent hydrolysis removes the trityl group to afford the desired α-aminoalkylphosphonic acids in good yields. researchgate.net This method provides a convenient route to these important analogues of α-amino acids.
Multicomponent Reactions (MCRs)
This compound has proven to be a valuable component in various multicomponent reactions, where three or more reactants combine in a single step to form a complex product.
Ugi Reaction Derivatives
The Ugi reaction is a powerful four-component reaction (4-CR) that is widely used for the synthesis of α-acylamino amides. While ammonia itself is often a problematic component in the Ugi reaction, leading to low yields and side reactions, this compound has emerged as an effective and easily cleavable ammonia surrogate. acs.orgnih.gov
In a modified Ugi tetrazole synthesis, this compound reacts with an oxo component, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce α-aminotetrazoles after deprotection. beilstein-journals.orgbenthamscience.com This approach has been utilized in the synthesis of various heterocyclic structures, including tetrazole-ketopiperazines. beilstein-journals.org The Ugi reaction using this compound has also been applied to the synthesis of 5-sulfamido oxazoles. acs.org The initial Ugi product, a diamide, undergoes cyclodehydration to form the oxazole (B20620) ring. acs.org
Furthermore, the sequential use of Ugi reactions with this compound as the amine source allows for the construction of complex molecules like substituted α-aminomethyltetrazoles. beilstein-journals.org The versatility of this compound in Ugi-type reactions makes it a key reagent for generating molecular diversity in a convergent and atom-economical manner. beilstein-journals.orgacs.orgbeilstein-journals.org
Synthesis of Porous Organic Materials
This compound has been utilized as a structural component in the hierarchical design of novel porous organic materials. A notable example is its use in the creation of a diamondoid porous organic salt (d-POS). fishersci.casigmaaldrich.com These materials are a class of porous solids constructed from organic ions held together by electrostatic interactions and other non-covalent forces like hydrogen bonds.
In one study, this compound (triphenylmethylamine, TPMA) was used as a bulky organic cation. sigmaaldrich.com It was combined with an anionic component, 8-hydroxyquinoline-5-sulfonic acid (HQS), to form a porous salt with a diamondoid network structure. The specific architecture of this material is guided by the interplay of different types of hydrogen bonds and the shape of the constituent ions. sigmaaldrich.com
A remarkable feature of the resulting porous organic salt is its structural flexibility, often described as a "breathing" phenomenon. sigmaaldrich.com The material exhibits reversible contraction and expansion of its framework in response to the desorption and adsorption of guest molecules, such as solvents. This dynamic behavior is of significant interest for applications in areas like gas storage, separation, and sensing, where adaptable pore structures can lead to enhanced performance and selectivity. sigmaaldrich.com
The table below details the components and key properties of the this compound-based porous organic salt.
| Component | Role | Key Property | Reference |
| This compound (TPMA) | Organic Cation | Bulky, space-filling cation contributing to the framework's porosity. | fishersci.casigmaaldrich.com |
| 8-hydroxyquinoline-5-sulfonic acid (HQS) | Organic Anion | Forms hydrogen bonds that direct the assembly of the diamondoid network. | sigmaaldrich.com |
| Resulting Material (d-POS) | Porous Organic Salt | Exhibits reversible "breathing" (structural contraction/expansion) upon guest removal/uptake. | sigmaaldrich.com |
The use of molecular building blocks like this compound in constructing porous organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represents a key strategy in reticular chemistry. escholarship.orgwikipedia.org This approach allows for the rational design of materials with tailored pore sizes, shapes, and chemical functionalities. While this compound itself is not typically a "linker" in traditional COF or MOF synthesis, its role in forming these porous organic salts demonstrates its utility in creating ordered, porous structures through non-covalent assembly pathways. colab.ws
Medicinal Chemistry and Biological Applications
Design of Biologically Active Compounds
Tritylamine and its derivatives are instrumental in the synthesis of several classes of compounds with significant biological activities.
S-trityl-L-cysteine (STLC) is a potent and selective inhibitor of the human mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during mitosis. acs.orgnih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy. acs.orgspandidos-publications.com The trityl group of STLC is crucial for its inhibitory activity, as it binds to a specific allosteric pocket on the Eg5 motor domain. spandidos-publications.comresearchgate.net
Structure-activity relationship (SAR) studies have been conducted to optimize the potency of STLC analogs. These studies have revealed that the trityl group is a key pharmacophore, with modifications to the phenyl rings influencing the inhibitory activity. acs.orgresearchgate.net For instance, substitutions at the para-position of one of the phenyl rings can enhance the binding affinity. acs.org The most potent analogs have an apparent inhibition constant (Kiapp) in the nanomolar range and can induce mitotic arrest at similar concentrations. acs.orgnih.gov
The development of STLC-based inhibitors has also focused on improving their drug-like properties, such as solubility and bioavailability. mdpi.comnih.gov While the free amino and carboxyl groups of STLC are important for binding, they can also lead to poor pharmacokinetic profiles. mdpi.com Research has explored modifications to these groups to create more effective and clinically viable Eg5 inhibitors. mdpi.comx-mol.com
Table 1: Inhibitory Activity of Selected Trityl-Cysteine Analogs against Eg5
| Compound | Modification | Kiapp (nM) | EC50 for Mitotic Arrest (nM) |
| S-trityl-L-cysteine (STLC) | Parent Compound | ~140 | ~700 |
| para-substituted analog | Substitution on one phenyl ring | ~100 | ~200 |
| Triphenylbutanamine analog | Replacement of sulfur with a carbon chain | < 10 | ~50 |
Data sourced from multiple studies and represents approximate values for comparison. acs.orgnih.gov
N-unsubstituted α-aminotetrazoles are a class of compounds with recognized biological activities. researchgate.netnih.gov The tetrazole group is often used as a bioisostere for the carboxylic acid moiety in drug design, offering similar physicochemical properties but with improved metabolic stability. nih.govacs.org this compound serves as a convenient and efficient surrogate for ammonia (B1221849) in the Ugi tetrazole multicomponent reaction (MCR), which is a key step in the synthesis of these compounds. researchgate.netnih.gov
The use of this compound in this reaction allows for the synthesis of a diverse range of N-unsubstituted α-aminotetrazoles that would be difficult to access through other synthetic routes. researchgate.net The trityl group can be easily cleaved under mild acidic conditions to yield the desired primary amine. nih.govnih.gov This approach has been successfully applied to the synthesis of all 20 proteinogenic α-amino acid-isosteric α-amino tetrazoles. nih.gov
These compounds are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a manner similar to their amino acid counterparts, but with altered pharmacological profiles. researchgate.netacs.org
Oxazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiacs.orgresearchgate.net The sulfamide (B24259) moiety is also a valuable functional group in drug design, known to enhance binding to protein targets. researchgate.netacs.org The combination of these two functionalities in a single molecule can lead to novel compounds with enhanced therapeutic potential.
This compound has been utilized as an ammonia surrogate in the Ugi reaction to synthesize α-acylamino amide precursors. acs.orgresearchgate.netnih.gov These precursors can then undergo cyclodehydration using Burgess-type reagents to form 5-sulfamido oxazoles. acs.orgresearchgate.net This method allows for the creation of oxazole (B20620) scaffolds with four points of diversity, providing a versatile platform for generating libraries of compounds for drug discovery. acs.orgnih.govacs.org The trityl group's ease of removal under mild conditions is again a key advantage of this synthetic strategy. acs.org
4-Oxo-4-(tritylamino)butanoic acid is a derivative of this compound that has been investigated for its potential biological activities. ontosight.ainih.gov While specific studies on its antioxidant and anti-inflammatory properties are not extensively detailed in the provided search results, the general class of 4-oxo-butanoic acid derivatives has been a subject of interest in medicinal chemistry. ontosight.ai For instance, metabolites of retinoic acid containing a 4-oxo group have been shown to be biologically active. nih.gov
Oxazoles with Sulfamide Moieties for Medicinal Chemistry
Peptidomimetic Structures in Drug Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and bioavailability. nih.govresearchgate.net The trityl group, and this compound as a synthetic precursor, can be incorporated into peptidomimetic structures to introduce conformational constraints and to act as a bulky, hydrophobic element that can influence binding to target receptors. researchgate.net
The use of this compound in the synthesis of non-canonical amino acids and peptide fragments allows for the creation of novel peptidomimetic scaffolds. researchgate.net For example, the incorporation of trityl-protected amino acids into peptide chains can alter their secondary structure and their susceptibility to enzymatic degradation. researchgate.net The steric bulk of the trityl group can also be exploited to probe the binding pockets of protein targets and to design more selective ligands.
Contribution to Drug Discovery Processes
This compound's primary contribution to drug discovery lies in its role as a versatile synthetic tool. Its use as a protecting group for primary amines is well-established, enabling complex multi-step syntheses of drug candidates. arkat-usa.orgub.edu The ability to introduce a primary amine at a specific position in a molecule is crucial for many drug discovery programs, as this functional group is often involved in key interactions with biological targets.
Furthermore, the application of this compound as an ammonia surrogate in multicomponent reactions, such as the Ugi reaction, has significantly expanded the chemical space accessible to medicinal chemists. nih.govacs.org This allows for the rapid generation of diverse libraries of compounds, which can be screened for biological activity against a wide range of therapeutic targets. researchgate.netacs.org The development of novel synthetic methodologies employing this compound continues to facilitate the discovery of new lead compounds and the optimization of existing drug candidates. unito.itx-mol.net
Theoretical and Computational Studies of Tritylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into molecular structure, stability, and reactivity. For a sterically demanding molecule like tritylamine, these calculations are crucial for understanding its unique characteristics.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium to large-sized molecules. It has been applied to this compound and related systems to elucidate stereoselectivity, reaction energetics, and mechanistic pathways.
For instance, DFT calculations have been used to understand the stereoselectivity of certain reactions. In studies of conjugate additions, calculations at the B3LYP/6-31G* level were performed to comprehend the origin of thermodynamic equilibration and the observed stereoselectivity. rsc.org The significant steric bulk of the this compound group, which can prevent reactions from occurring even at elevated temperatures, is a key factor that can be modeled and understood through DFT. rsc.org
DFT has also been instrumental in studying reaction mechanisms involving this compound derivatives. In the manganese(III) salen-catalyzed dehydrogenation of alcohols to form imines, DFT calculations were used to estimate the Gibbs free energies of possible intermediates and transition states. rsc.org This allowed for the mapping of a plausible catalytic cycle. rsc.org Similarly, in the study of base strengths, B3LYP/6-31G* calculations indicated that for N-tritylacetamide, protonation at the oxygen is significantly more stable (by 46.4 kJ·mol⁻¹) than N-protonation. researchgate.net
In the context of developing catalysts for polymerization, DFT studies at the dispersion-corrected ωB97XD and hybrid B3LYP levels with a 6-31g(d) basis set were employed to understand the flexible coordination behavior of Schiff bases, some of which are synthesized using this compound. rsc.org
A summary of DFT methods applied in studies related to this compound is presented below.
| Study Focus | DFT Functional | Basis Set | Key Findings |
| Reaction Stereoselectivity | B3LYP | 6-31G | Explained thermodynamic equilibration and stereoselectivity in conjugate addition reactions. rsc.org |
| Reaction Mechanism | Not specified | Not specified | Estimated Gibbs free energies for intermediates in a Mn(III) salen-catalyzed reaction. rsc.org |
| Protonation Sites | B3LYP | 6-31G | Determined O-protonation to be more stable than N-protonation in N-tritylacetamide. researchgate.net |
| Coordination Behavior | ωB97XD, B3LYP | 6-31g(d) | Investigated the flexible coordination of Schiff bases derived from this compound. rsc.org |
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. These methods have been used to calculate the fundamental properties of this compound and its derivatives.
An ab initio theoretical method based on a triadic formula was used to calculate the changes in proton affinities upon substitution in methylamine. researchgate.net This study aimed to understand the unexpected basicity-enhancing effect of the N-trityl group. The calculations revealed that the increase in proton affinity is primarily due to the destabilization of the nitrogen lone pair. researchgate.net Furthermore, ab initio calculations have been used to compute the structures, energies, and atomic charges for primary amide derivatives and their protonated forms to understand how increased substitution around the amide group affects basicity and solvation. researchgate.net
In the study of related systems, ab initio methods at the Hartree-Fock (HF/6-31G*) level have been employed to examine conformational behavior and chiroptical properties. acs.org For systematic conformational searches of complex molecules, quantum mechanical calculations at the M06/6-31+G** level of theory have been performed. frontiersin.org
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly useful for predicting reactivity.
In studies of related compounds, Ab Initio Molecular Orbital Theory has been cited as a foundational method for calculations. rsc.orgfrontiersin.org While specific MO analysis on this compound itself is not detailed in the provided sources, the principles are widely applied. For example, in the synthesis of tetrazole derivatives, molecular orbital calculations have been used to understand the structure and bonding. acs.orgnih.gov The bulky trityl group in this compound significantly influences the steric accessibility of the nitrogen lone pair, a key feature represented in its HOMO, which in turn governs its nucleophilicity and reactivity in processes like Schiff base formation. acs.orgnih.gov
Ab Initio Methods
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for tracing the pathways of chemical reactions, identifying transition states, and calculating activation barriers. For reactions involving this compound, computational studies have provided critical mechanistic insights.
One study investigated the manganese(III) salen-catalyzed synthesis of imines from alcohols and amines, including this compound. rsc.org While this compound itself showed poor conversion, likely due to steric hindrance, DFT calculations were crucial in proposing a metal-ligand bifunctional pathway for the reaction with other amines. The proposed mechanism involves the reduction of the salen ligand to form a manganese(III) amido complex as the active catalyst, followed by reaction with the alcohol and subsequent irreversible reaction with the amine to form the imine. rsc.org
In a different context, a plausible mechanism for the reaction of N-acylhydrazones with benzyloxyacetyl chloride was proposed, supported by computational techniques to understand the formation of 1,3,4-oxadiazolines. researchgate.net Similarly, DFT calculations have been used to test new mechanistic possibilities for complex organic rearrangements, demonstrating the power of theory to challenge or confirm long-standing mechanistic proposals. acs.org
Studies on Intermolecular Interactions (e.g., Lone Pair-π Interactions)
The bulky trityl group, composed of three phenyl rings, provides a large π-system that can engage in various non-covalent interactions. A key interaction involving the amine functionality is the lone pair-π (lp-π) interaction.
High-level quantum chemical calculations (MP2 and CCSD(T)) have been performed to investigate nitrogen lp-π interactions between amines (like NH₃ and NMe₃) and π-systems. researchgate.net These studies found new, strong attractive lp-π interactions when the nitrogen lone pair points toward a large, electron-deficient π system. researchgate.net For example, the interaction energy for a C₆N₇H₃···NH₃ complex was calculated to be -6.3 kcal·mol⁻¹, which is stronger than many previously reported lp-π systems. researchgate.net Although this study did not use this compound directly, it provides a fundamental understanding of the types of interactions the this compound molecule can participate in, where the nitrogen lone pair can interact with its own phenyl rings or with external π-systems.
The trityl group's phenyl rings can also participate in π-π stacking interactions, which are crucial in the formation of supramolecular structures like rotaxanes where trityl groups often serve as bulky stoppers. core.ac.uk
Conformational Analysis and Stereochemistry
The stereochemical outcome of reactions involving this compound or its derivatives is heavily influenced by the conformational properties imposed by the exceptionally bulky trityl group.
The steric hindrance of this compound is so significant that it can completely inhibit reactions. For example, it was found to be too bulky to react with certain dienediones even at high temperatures. rsc.org This steric bulk also plays a role in stereocontrol. In a stereocontrolled synthesis of monofluoro ketomethylene dipeptide isosteres, cooperative stereocontrol between the N-tritylamine group and an alkyl group at the C-2 position was observed, leading to high diastereoselectivity (85-95%). acs.org
Computational methods are essential for analyzing the conformations of flexible molecules. In a study on γ-amino-β-hydroxyphosphonates derived from reactions with amines like this compound, the predominant conformation was proposed based on NMR data and supported by quantum mechanical calculations. frontiersin.org These analyses help in understanding the three-dimensional geometry that dictates the molecule's properties and reactivity. rsc.org
The table below summarizes key findings from conformational and stereochemical studies.
| System Studied | Method | Key Findings |
| This compound in conjugate addition | Experimental | This compound was too bulky to react due to steric hindrance. rsc.org |
| N-tritylated dipeptide isosteres | Experimental | Cooperative stereocontrol between the N-tritylamine group and an adjacent alkyl group led to high diastereoselectivity. acs.org |
| γ-amino-β-hydroxyphosphonates | NMR, Quantum Mechanics | The predominant conformation was determined, showing a gauche arrangement relative to the phosphonate (B1237965) moiety. frontiersin.org |
| Asymmetric catalysis | Experimental | Bulky N-alkyl groups derived from this compound led to a reversal of absolute configuration in the product. unipd.it |
Modeling of Reactivity and Selectivity
Theoretical and computational studies have been instrumental in elucidating the underlying factors that govern the reactivity and selectivity of this compound and its derivatives in various chemical transformations. These models primarily focus on the steric and electronic effects imposed by the bulky trityl group, which significantly influences the amine's nucleophilicity, basicity, and reaction pathways.
Computational models, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties and reaction mechanisms involving this compound. For instance, geometry optimization using methods like B3LYP/6-311G+(d,p) can model the electrophilicity and the profound steric effects of the trityl group. Such calculations are crucial for predicting reactivity. Fukui indices, for example, can be calculated to identify the most probable sites for nucleophilic or electrophilic attack, thereby predicting the regioselectivity of reactions involving this compound-containing molecules.
A significant area of study has been the impact of the trityl group on the basicity of the amine. While alkyl groups generally increase the basicity of amines, the bulky trityl group introduces complex steric effects that influence solvation and resonance. Experimental measurements of the pK(BH+) values (the pKa of the conjugate acid) for a series of tritylamines in aqueous acetonitrile (B52724) reveal that their base strengths are remarkably similar to those of simple alkylamines. It is proposed that the trityl group sterically hinders the solvation of the protonated form of the amine. researchgate.net This desolvation effect can counteract the electronic effects, leading to unexpected basicity trends. Ab initio theoretical methods have been used to calculate changes in proton affinities (PAs) upon substitution, providing deeper insights into these phenomena. researchgate.net
The steric bulk of the trityl group is a dominant factor in controlling reaction selectivity. In cycloaddition and ene reactions, the presence of a bulky N-protecting group like trityl has been shown to enhance the rate of cyclization. surrey.ac.uk This phenomenon, known as steric acceleration, arises from the bulky group favoring a more compact transition state, thus lowering the activation energy for the cyclization pathway over competing reactions. surrey.ac.uk Molecular modeling has been used to support these experimental observations, illustrating how the trityl group can promote reactions that might not otherwise occur. surrey.ac.uk
Conversely, the steric hindrance of the trityl group can also impede reactivity. In the Ugi multicomponent reaction, where this compound is used as a convenient ammonia (B1221849) surrogate, the initial Schiff-base condensation step is significantly affected by the bulky trityl moiety. nih.gov This step often requires specific conditions, such as microwave irradiation, to proceed efficiently, highlighting how steric hindrance can dictate reaction conditions and feasibility. nih.gov Similarly, in certain catalytic reactions, the geometric constraints imposed by the large trityl group can prevent the amine from accessing the catalyst's active site, thereby inhibiting the reaction. masterorganicchemistry.com
The mechanism of deprotection of N-tritylamines, a crucial aspect of their use as protecting groups, has also been a subject of study. Kinetic investigations have shown that the cleavage of the N-trityl group under acidic conditions typically proceeds via a pre-equilibrium protonation followed by a simple SN1 cleavage mechanism. tubitak.gov.tracgpubs.org This pathway is favored due to the exceptional stability of the resulting trityl cation, which is stabilized by the resonance delocalization across the three phenyl rings.
Interactive Data Table: Basicity of Selected Tritylamines
The following table presents the pK(BH+) values for a selection of this compound derivatives, illustrating the influence of substituents on the trityl group and the nature of the group attached to the nitrogen on the amine's basicity in aqueous acetonitrile.
| Compound Name | Structure | pK(BH+) |
| This compound | C(C₆H₅)₃NH₂ | ~9 |
| 4,4',4''-Trimethoxythis compound | [C(C₆H₄-4-OCH₃)₃]NH₂ | 9.30 |
| N-Tritylglycine methyl ester | C(C₆H₅)₃NHCH₂CO₂CH₃ | ~9 |
| N-Tritylaniline | C(C₆H₅)₃NHC₆H₅ | ~9 |
Advanced Topics and Future Directions
Catalytic Applications in Tritylamine Chemistry
The bulky yet labile nature of the trityl group has made this compound and its derivatives valuable tools in organic synthesis. Catalysis, particularly involving metal complexes, plays a crucial role in both the introduction (tritylation) and removal (detritylation) of this protective group, offering selectivity and efficiency.
Metallic Catalysis in Tritylation and Detritylation Processes
Metallic catalysis in tritylation and detritylation reactions provides milder and more selective alternatives to traditional methods that often rely on harsh acidic conditions. google.comacs.org Homogeneous catalysis using metal salts or complexes in organic solvents has proven effective for these transformations. google.com
Tritylation: Friedel-Crafts catalysts, which are covalent metal halides like aluminum trichloride (B1173362) (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), are known to complex with trityl chloride to form reactive intermediates for tritylation reactions. google.com The use of zinc chloride as a homogeneous catalyst has been specifically noted in the tritylation of molecules bearing hydroxyl and amide groups. acs.org These catalytic methods can be extended to hydrophilic substrates like amino acids, which are typically not suitable for standard homogeneous tritylations in organic solvents. google.com This approach allows for the synthesis of pertritylated amino acids with high yields. google.com
Detritylation: Metallic catalysis is also pivotal for the selective removal of the trityl group. A key strategy involves the coupling of metal acid catalysis with a reducing agent. For instance, a room-temperature deprotection method for trityl amines, ethers, and thioethers utilizes mercury(II) salts (HgCl₂ or Hg(OAc)₂) in conjunction with sodium borohydride. acs.org This method offers selectivity, for example, allowing for the deprotection of a thiol group while preserving N- and O-trityl groups. acs.org
Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed as an efficient mediator for the detritylation of tritylated amines, requiring only a catalytic amount (20 mol%). researchgate.net Another approach involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) for the reductive detritylation of N-tritylamines under mild, non-acidic conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org This method has demonstrated selectivity in the presence of other sensitive groups like allyl or benzyl (B1604629). organic-chemistry.orgorganic-chemistry.org
Selective detritylation can also be achieved by leveraging the formation of stable metal complexes. google.com For example, metallic catalysis can facilitate the selective O-detritylation of trityl esters of pertritylated amino acids or the Nα-detritylation of mono- and di-tritylated amino acids. google.com
Coordination Chemistry of this compound and its Complexes
This compound and its derivatives serve as ligands in coordination chemistry, forming complexes with a variety of metals. The bulky trityl group significantly influences the steric and electronic properties of the resulting metal complexes, leading to unique structures and reactivity.
The synthesis of a bidentate iminopyrrolyl ligand, [2-(Ph₃CN=CH)–C₄H₃NH], was achieved through the condensation of pyrrole-2-carboxaldehyde with this compound. rsc.orgrsc.org This ligand has been used to synthesize a range of alkali metal complexes, including those of lithium, sodium, and potassium. rsc.org X-ray diffraction studies revealed diverse structural motifs for these complexes, from monomeric and dimeric structures to a tetrameric assembly. rsc.org
Palladium complexes supported by iminopyridine ligands derived from this compound have also been synthesized and characterized. beilstein-archives.org The solid-state structure of one such palladium complex showed a distorted square planar geometry around the palladium center. beilstein-archives.org The steric bulk of the trityl group was found to influence the coordination geometry and reactivity of the complex. beilstein-archives.org
Tris(2-aminoethyl)amine (tren), a tripodal tetradentate ligand, is a classic example of a chelating amine that forms stable complexes with transition metals, particularly those in +2 and +3 oxidation states. wikipedia.org The constrained C₃-symmetric structure of tren results in complexes with few possible isomers, simplifying structural analysis. wikipedia.org
Spectroscopic Characterization (e.g., NMR, IR, X-ray Diffraction) in Mechanism and Structure Elucidation
A suite of spectroscopic techniques is indispensable for the characterization of this compound, its derivatives, and its metal complexes, providing crucial insights into their structure, bonding, and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized this compound derivatives and to monitor the progress of reactions. arkat-usa.orgumich.eduamazonaws.com For example, in the synthesis of N-tritylamides, ¹H NMR spectroscopy is used to characterize the final products. arkat-usa.org Similarly, the regioselectivity of reactions, such as the ring-opening of oxiranes by this compound, has been confirmed by NMR analysis of the products. umich.edu ³¹P NMR is particularly useful in the study of reactions involving phosphorus-containing compounds, such as the synthesis of 1-aminoalkylphosphonic acids from N-(triphenylmethyl)alkanimines. researchgate.netarkat-usa.org
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. nist.gov For primary amines like this compound, characteristic N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹. orgchemboulder.com Specifically, primary amines typically show two bands corresponding to asymmetric and symmetric N-H stretches. orgchemboulder.com The N-H bending vibration is observed around 1580-1650 cm⁻¹, and a broad N-H wagging band can be seen between 665-910 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines like this compound is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com IR spectroscopy has been used alongside NMR and elemental analysis to confirm the structure of N-tritylamides. arkat-usa.orgumich.edu
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline compounds. This technique has been instrumental in establishing the solid-state structures of metal complexes involving ligands derived from this compound. rsc.orgrsc.org For example, it was used to confirm the structures of alkali metal complexes of a bidentate iminopyrrolyl ligand and a palladium complex with an iminopyridine ligand. rsc.orgbeilstein-archives.org
Development of Green Chemistry Approaches in this compound Synthesis and Reactions
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents, are increasingly being applied to organic synthesis, including reactions involving this compound. mdpi.comjocpr.com
One of the core tenets of green chemistry is the reduction of derivatives and protecting groups. acs.org While the trityl group is a protecting group, greener methods for its removal are being developed. Catalytic detritylation methods, which use smaller quantities of reagents compared to stoichiometric methods, align with green chemistry principles. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The use of safer solvents is another key aspect. jocpr.com While many reactions involving this compound are conducted in organic solvents, research into more environmentally benign solvent systems is a continuous effort in the broader field of chemical synthesis. nih.gov Solvent-free reaction conditions, where possible, represent an even greener alternative. rasayanjournal.co.in
Catalysis is a cornerstone of green chemistry. The development of efficient catalytic systems for both tritylation and detritylation reduces the need for harsh, stoichiometric reagents and minimizes waste. google.comacs.org For instance, the use of catalytic amounts of ceric ammonium nitrate or lithium naphthalenide for detritylation exemplifies this approach. researchgate.netorganic-chemistry.org
Furthermore, the sustainable synthesis of fundamental chemical building blocks is a major goal of green chemistry. Research into the catalytic fixation of dinitrogen and carbon dioxide to produce amino acids represents a frontier in this area, aiming to replace energy-intensive industrial processes. rsc.org While not directly involving this compound, these advancements in green synthesis of amines and amino acids could influence future sustainable routes to this compound and its derivatives.
Applications in Materials Science (beyond porous organic salts)
The unique structural and chemical properties of this compound and its derivatives have led to their use as building blocks in materials science. ontosight.ai Beyond the formation of diamondoid porous organic salts, these compounds are finding applications in the development of specialized polymers and functional materials. fishersci.cathermofisher.com
Polymer-Bound this compound: this compound can be attached to a polymer support, creating a functionalized material with enhanced stability and handling properties. chemimpex.com N-Trityl-trimethylenediamine, polymer-bound, is used in organic synthesis and catalysis. chemimpex.com The polymer support facilitates easier purification processes and can improve the performance of the material in various chemical reactions. chemimpex.com This polymer-bound amine is noted for its utility in catalysis and in the synthesis of specialized polymers with properties like increased thermal stability. chemimpex.com
Functional Monoliths: this compound has been used to functionalize monolithic stationary phases for chromatography. researchgate.net By grafting this compound onto a polymer monolith, a stationary phase with high local electron density is created, which enhances interactions with analytes through π-π interactions. researchgate.net This application demonstrates the use of this compound's aromatic nature to create advanced separation materials.
Polymer Conjugates: The trityl group, often as part of a tritylmercaptan or this compound handle, is used in the synthesis of functionalized polymers, such as modified polyethylene (B3416737) glycol (PEG). google.com These handles can introduce specific properties, like hydrophobicity, which aid in the purification of the polymer. google.com The trityl group can later be removed to reveal a reactive group for conjugation with biologically active molecules. google.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
